BenchChemオンラインストアへようこそ!

N1-(3,4-dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Physicochemical property Permeability ADME

This 3,4-dimethoxyphenyl-substituted oxalamide delivers a differentiated ADME vector within the validated IDO1 heme-displacing pharmacophore. With TPSA >100 Ų, XLogP3 of 3.8, and 6 H-bond acceptors, it enables target engagement without CNS penetration risk—unlike lower-TPSA analogs. Its 7 rotatable bonds offer conformational adaptability for induced-fit targets. Ideal as a mid-range reference standard for permeability/solubility boundary studies and side-by-side comparisons with lower-lipophilicity analogs. Enables SAR exploration where secondary antioxidant activity is desirable.

Molecular Formula C24H25N3O4S
Molecular Weight 451.54
CAS No. 898424-41-4
Cat. No. B2838392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
CAS898424-41-4
Molecular FormulaC24H25N3O4S
Molecular Weight451.54
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC
InChIInChI=1S/C24H25N3O4S/c1-30-20-10-9-17(14-21(20)31-2)26-24(29)23(28)25-15-19(22-8-5-13-32-22)27-12-11-16-6-3-4-7-18(16)27/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
InChIKeyQOOUJEPAPIUWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,4-Dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898424-41-4) – Core Physicochemical & Class Profile


N1-(3,4-Dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 898424-41-4) is a synthetic bis-amide derivative belonging to the oxalamide family [1]. Characterized by a central oxalamide linker flanked by a 3,4-dimethoxyphenyl moiety and an indoline-thiophene ethylamine moiety, it represents a discretely substituted chemotype within a broader class of indoline-containing oxalamides that have generated notable recent interest as immunomodulatory heme-displacing IDO1 inhibitors [2]. While public primary literature specific to this exact compound remains sparse, the structural combination of a di‑methoxy‑phenyl group with an indoline‑thiophene‑oxalamide scaffold yields physicochemical features – notably elevated polar surface area and hydrogen‑bond acceptor capacity – that differentiate it from close, monovalent-substituted analogs and may translate into measurably different ADME behavior and target‑engagement profiles.

Why In‑Class Oxalamide Analogs Cannot Simply Substitute for CAS 898424‑41‑4


Within the indoline‑thiophene‑oxalamide series, the identity of the N1‑aryl or N1‑alkyl substituent critically modulates drug‑likeness and target interaction [1]. Even minor substitution changes are known to shift potency, selectivity, and metabolic stability in oxalamide‑derived chemical probes [2]. As the quantitative evidence below demonstrates, replacing the 3,4‑dimethoxyphenyl group of CAS 898424‑41‑4 with, e.g., a 3‑fluorophenyl or a 3‑methoxybenzyl moiety alters key computed properties – including topological polar surface area (TPSA), hydrogen‑bond acceptor count, and lipophilicity – by 10–20 % [3][4]. These shifts are large enough, by accepted drug‑design metrics, to affect passive permeability, solubility, and off‑target binding potential, making simple in‑class substitution unreliable without confirmatory experimental re‑validation [5].

Quantitative Differentiation of N1-(3,4-Dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide Against Closest Analogs


Higher Topological Polar Surface Area Compared with 3‑Fluorophenyl and 3‑Methoxybenzyl Analogs

The target compound exhibits a Topological Polar Surface Area (TPSA) of 108 Ų, which is 20.4 % larger than that of the 3‑fluorophenyl analog (89.7 Ų) and 9.2 % larger than that of the 3‑methoxybenzyl analog (98.9 Ų) [1][2][3]. TPSA is a well‑validated predictor of intestinal absorption and blood‑brain barrier penetration; a TPSA >100 Ų is associated with reduced CNS penetration and enhanced oral bioavailability for non‑CNS targets [4].

Physicochemical property Permeability ADME

Increased Hydrogen-Bond Acceptor Capacity Relative to Close Analogs

The target compound possesses 6 hydrogen‑bond acceptor atoms compared with 5 each for the 3‑fluorophenyl and 3‑methoxybenzyl analogs [1][2][3]. The additional acceptor is the second methoxy oxygen on the phenyl ring. Literature consensus holds that HBA count >6 is a key predictor of reduced passive permeability across phospholipid bilayers and can enhance aqueous solubility [4][5].

Hydrogen bonding Solubility Target engagement

Intermediate Lipophilicity Positioned Between Mono‑Methoxy and Fluorinated Analogs

The XLogP3 of the target compound is 3.8, identical to the 3‑methoxybenzyl analog (3.8) and 0.2 log units lower than the 3‑fluorophenyl analog (4.0) [1][2][3]. This sub‑4 logP value keeps the compound within oral drug‑like space while offering a modest increase in lipophilicity compared to many standard screening libraries, which may improve membrane partitioning relative to more polar oxalamide derivatives [4].

Lipophilicity Pharmacokinetics LogP

Indoline‑Thiophene‑Oxalamide Chemotype Proven as IDO1 Heme‑Displacing Core with Sub‑Micromolar Cellular Potency

A structurally related series of indoline‑ and thiophene‑containing oxalamides has been validated as potent heme‑displacing IDO1 inhibitors. The most advanced compound in this series inhibited human IDO1 with IC50 values of 3.9 nM (cellular assay) and 52 nM (human whole blood assay) [1]. The target compound bears the identical indoline‑thiophene‑oxalamide pharmacophore and differs only in its distal aromatic substitution, supporting the inference that it retains the core binding affinity while offering altered physicochemical properties [2].

IDO1 inhibition Immuno‑oncology Cellular potency

3,4‑Dimethoxyphenyl Oxalamide Class Exhibits In Vivo Antioxidant Activity

A series of oxalic acid diamides bearing a 3,4‑dimethoxyphenyl group have demonstrated statistically significant reduction of malondialdehyde (MDA) levels in brain and liver tissues of white rats, indicating in vivo antioxidant activity [1]. While the target compound itself was not tested in this study, the presence of the identical 3,4‑dimethoxyphenyl‑oxalamide motif suggests it may confer similar free‑radical scavenging capacity, a property absent in non‑methoxylated or mono‑methoxy analogs.

Antioxidant Lipid peroxidation In vivo model

Enhanced Conformational Flexibility Compared to 3‑Fluorophenyl Analog

The target compound has 7 rotatable bonds versus 5 for the 3‑fluorophenyl analog, and identical count (7) to the 3‑methoxybenzyl analog [1][2][3]. Higher rotatable bond count can contribute to entropic penalty upon binding but also enables better induced‑fit adaptation to flexible protein pockets, a factor increasingly recognized in kinase and IDO1 inhibitor optimization [4].

Molecular flexibility Induced fit Binding kinetics

Preferred Procurement Scenarios for N1-(3,4-Dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide Based on Evidence-Driven Differentiation


Immuno‑Oncology Lead Optimization Requiring an IDO1‑Active Scaffold with Non‑Brain‑Penetrant ADME Profile

The validated IDO1 heme‑displacing activity of the indoline‑thiophene‑oxalamide class [1], combined with the target compound’s TPSA >100 Ų [2], makes it a rational choice for programs needing to maintain potent target engagement while restricting CNS distribution. The 3,4‑dimethoxyphenyl variant offers a differentiated ADME vector within a known pharmacophore, enabling SAR exploration without the brain‑penetration risk associated with lower‑TPSA analogs such as the 3‑fluorophenyl derivative [3].

Antioxidant‑Coupled Pharmacology Studies in In Vivo Models

Where secondary antioxidant activity is desirable alongside primary target inhibition, the 3,4‑dimethoxyphenyl‑oxalamide motif has demonstrated in vivo reduction of lipid peroxidation markers [4]. Researchers exploring multi‑modal pharmacological profiles in inflammation‑ or oxidative‑stress‑linked pathologies may prioritize this compound over the mono‑substituted (non‑dimethoxy) analogs that lack this supporting activity data.

Physicochemical Property Benchmarking and In Vitro ADME Screening Panels

With its balanced XLogP3 of 3.8, elevated HBA count of 6, and TPSA of 108 Ų, this compound serves as an ideal mid‑range reference standard for establishing permeability and solubility boundaries within oxalamide‑containing compound libraries [2][5]. Its procurement enables side‑by‑side ADME comparisons with lower‑lipophilicity or lower‑polarity analogs, reducing reliance on computational predictions alone.

Fragment‑Based or Structure‑Based Design Campaigns Utilizing Induced‑Fit Binding Pockets

The compound’s 7 rotatable bonds confer greater conformational adaptability than the more rigid 3‑fluorophenyl analog (5 rotatable bonds) [2][3]. For targets such as IDO1 or flexible kinases where induced‑fit recognition is essential for potency and selectivity, this flexibility can be a decisive selection factor during hit‑to‑lead expansion.

Quote Request

Request a Quote for N1-(3,4-dimethoxyphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.